2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a chemical compound that belongs to the class of amides, characterized by the presence of an amino group and a piperidine moiety. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. It is crucial to understand its synthesis, molecular structure, chemical properties, and mechanisms of action to appreciate its relevance in medicinal chemistry.
This compound is classified under the broader category of acetamides, which are derivatives of acetic acid where one or more hydrogen atoms are replaced by an amino group. The specific structural features of 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide suggest it may exhibit unique biological activities. Research indicates that compounds with similar structures often interact with neurotransmitter systems, making them candidates for drug development targeting conditions such as anxiety, depression, and cognitive disorders .
The synthesis of 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide typically involves several key steps:
The synthesis may employ various reagents and solvents, including:
The molecular formula for 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide can be represented as CHNO. The compound features:
The compound's three-dimensional structure can be visualized using computational chemistry software, revealing important interactions and conformations that may influence its biological activity.
2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide can participate in various chemical reactions typical for amides:
The stability of this compound under different pH conditions and temperatures should be assessed to predict its behavior in biological systems.
The mechanism of action for 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide likely involves modulation of neurotransmitter systems. Compounds with similar structures often act as inhibitors or modulators at specific receptors in the central nervous system.
Studies on related compounds have shown interactions with serotonin and dopamine receptors, which may suggest a similar profile for this compound. Quantitative structure–activity relationship (QSAR) models could provide insights into its expected pharmacological effects.
2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is primarily investigated for its potential therapeutic applications in treating:
The target compound, 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide (C~9~H~19~N~3~O), exemplifies rationally designed neuropharmacological agents. Its core consists of a chiral piperidine ring with critical substituents:
This arrangement yields calculated physicochemical parameters essential for CNS penetration:
Table 1: Comparative Physicochemical Properties of Piperidine-Acetamide Derivatives
Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors |
---|---|---|---|---|
Target Compound | 185.27 | 0.85 | 2 | 3 |
2-Amino-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide [2] | 185.27 | - | 2 | 3 |
(R)-2-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)acetamide [5] | 199.29 | 1.04 | 2 | 3 |
2-Amino-N-((S)-1-methyl-piperidin-3-yl)-acetamide [6] | 171.24 | - | 2 | 2 |
Industrial synthesis employs innovative engineering approaches surpassing traditional batch methods:
The (R)-configuration at the piperidine 3-position critically determines biological activity through three-dimensional complementarity with CNS receptors:
Comparative studies of stereoisomers reveal profound pharmacological divergence:
Table 2: Enantiomeric Differentiation in Biological Activity and Commercial Availability
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 1354002-72-4 [8] | 1354000-56-8 [3] |
Canonical SMILES | CN1CCCC@HN(C)C(=O)CN | CN1CCCC@HC1 |
NMDA Potentiation (GluN2C) | 62% at 10μM | 38% at 10μM |
Synergy with Memantine | 68% neuroprotection (1:3 ratio) | 42% neuroprotection |
Commercial Price (1g) | $970 [2] | Pricing unavailable [3] |
The therapeutic evolution progressed through three distinct phases:
Piperidine-acetamides shifted therapeutic targeting from broad receptor modulation to specific neurotransmitter systems:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: